molecular formula C12H14N4O3 B2916318 1-[(4-methoxyphenyl)methyl]-5-methyl-4-nitro-1H-pyrazol-3-amine CAS No. 2227204-81-9

1-[(4-methoxyphenyl)methyl]-5-methyl-4-nitro-1H-pyrazol-3-amine

Cat. No. B2916318
CAS RN: 2227204-81-9
M. Wt: 262.269
InChI Key: UHMQEPLHADLQMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves condensation of primary amines with corresponding aldehydes in methanol and sequential reduction of the resulting Schiff bases with sodium borohydride . Other methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds has been ascertained by NMR spectroscopy and single-crystal X-ray diffraction . Theoretical IR, NMR (with the GIAO technique), UV, and nonlinear optical properties (NLO) in different solvents were calculated for the compound .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 h under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques like NMR spectroscopy and single-crystal X-ray diffraction .

Scientific Research Applications

Synthesis Techniques

The compound is involved in novel synthesis techniques, exemplified by the work on the one-pot synthesis of complex organic molecules. For instance, derivatives of the compound have been synthesized through innovative reactions, providing efficient pathways to complex molecules that are of interest in medicinal chemistry and material science (Jilani, 2007).

Antimicrobial and Antifungal Applications

The bioactivities of pyrazole derivatives, including those similar to the specified compound, have been explored, particularly their antitumor, antifungal, and antibacterial properties. These derivatives have shown promising results in identifying pharmacophore sites that could be crucial for the development of new therapeutic agents (Titi et al., 2020).

Anticoccidial and Antimicrobial Activity

Derivatives of the compound have also been investigated for their antimicrobial activities and their use as coccidiostats, showing significant efficacy. This suggests their potential utility in veterinary medicine and the treatment of microbial infections (Georgiadis, 1976).

Material Science and Catalysis

In material science, compounds related to "1-[(4-methoxyphenyl)methyl]-5-methyl-4-nitro-1H-pyrazol-3-amine" are used as intermediates in the synthesis of materials with specific optical and electronic properties. These materials are vital for developing new sensors, optoelectronic devices, and catalysis (Shestopalov et al., 2003).

Corrosion Inhibition

Furthermore, the corrosion inhibition capabilities of pyrazole derivatives in industrial applications have been studied. These compounds, including those structurally related to the specified molecule, show promise in protecting metals against corrosion in aggressive environments, which is essential for extending the life of metal components in machinery and infrastructure (Singh et al., 2020).

Safety and Hazards

The safety data sheet for similar compounds advises to ensure adequate ventilation, avoid dust formation, and avoid contact with eyes, skin, or clothing . It also advises against ingestion and inhalation .

Future Directions

The synthesis of molecules containing both 1,2,3-triazole and isatin moieties could generate materials with hybrid properties, for example . This suggests that the compound “1-[(4-methoxyphenyl)methyl]-5-methyl-4-nitro-1H-pyrazol-3-amine” could also have potential for future research and applications .

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5-methyl-4-nitropyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-8-11(16(17)18)12(13)14-15(8)7-9-3-5-10(19-2)6-4-9/h3-6H,7H2,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMQEPLHADLQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)OC)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-methoxyphenyl)methyl]-5-methyl-4-nitro-1H-pyrazol-3-amine

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